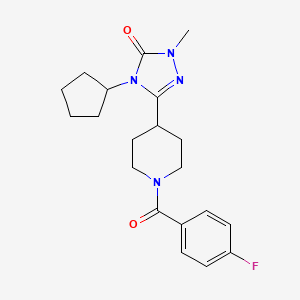
4-cyclopentyl-3-(1-(4-fluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopentyl group, a fluorobenzoyl-substituted piperidine, and a dihydro-1H-1,2,4-triazol-5-one core, making it a subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Synthesis of the Triazole Core: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the piperidine and triazole intermediates under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups into the piperidine or fluorobenzoyl moieties .
Applications De Recherche Scientifique
4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorobenzoyl)piperidine: Shares the piperidine and fluorobenzoyl moieties but lacks the triazole ring.
1-(4-Fluorobenzyl)piperazine: Contains a piperazine ring instead of piperidine and lacks the triazole and cyclopentyl groups.
Uniqueness
4-CYCLOPENTYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a cyclopentyl group, a fluorobenzoyl-substituted piperidine, and a triazole ring.
Propriétés
Formule moléculaire |
C20H25FN4O2 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-cyclopentyl-5-[1-(4-fluorobenzoyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H25FN4O2/c1-23-20(27)25(17-4-2-3-5-17)18(22-23)14-10-12-24(13-11-14)19(26)15-6-8-16(21)9-7-15/h6-9,14,17H,2-5,10-13H2,1H3 |
Clé InChI |
RSCGLWBWFFJWIZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


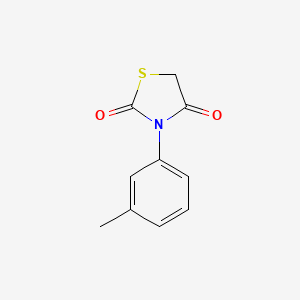
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide](/img/structure/B11114898.png)
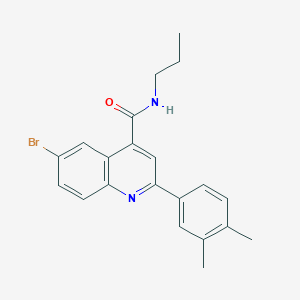
![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11114905.png)
methanone](/img/structure/B11114909.png)
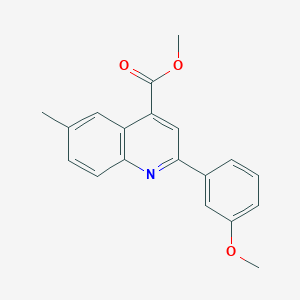
![propyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11114921.png)
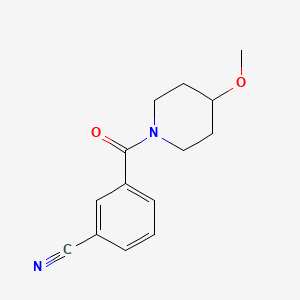
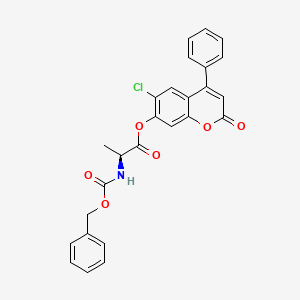
![N-(2-Ethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11114948.png)
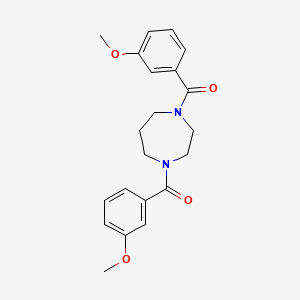
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B11114965.png)
![1-(3-Chlorophenyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B11114968.png)
![2-(3-nitrophenyl)-4-[4-({4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}sulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11114975.png)
